Jnj-38877605
Übersicht
Beschreibung
JNJ-38877605 is an orally active ATP-competitive inhibitor of c-Met . It has an IC50 of 4 nM and is 600-fold selective for c-Met than 200 other tyrosine and serine-threonine kinases . It inhibits c-Met phosphorylation and regulates lipid accumulation . JNJ-38877605 can be used for tumor and metabolic disease research .
Synthesis Analysis
JNJ-38877605 was selected following extensive structure-based drug design . It is an ATP-competitive inhibitor of the catalytic activity of Met kinase with a unique binding mode that leads to selectivity .
Molecular Structure Analysis
The chemical formula of JNJ-38877605 is C19H13F2N7 . Its exact mass is 377.12 and its molecular weight is 377.350 .
Chemical Reactions Analysis
JNJ-38877605 inhibits c-Met phosphorylation and regulates lipid accumulation . It has been found to potently inhibit HGF-stimulated and constitutively activated Met phosphorylation, and HGF and Met-driven phenotypes such as cell motility, invasion, cell proliferation (exclusively in Met amplified cells), and/or morphology of a variety of tumor cells .
Physical And Chemical Properties Analysis
The chemical formula of JNJ-38877605 is C19H13F2N7 . Its exact mass is 377.12 and its molecular weight is 377.350 .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
JNJ-38877605 has been primarily investigated for its potential in cancer treatment . It functions as an ATP-competitive inhibitor of the Met kinase, which is implicated in the growth and spread of certain cancers . The compound has shown preclinical efficacy in inducing tumor regression in MET gene-amplified gastric cancer models and Met pathway-activated models . It has been observed to inhibit Met phosphorylation in tumor xenografts, which is associated with dose-dependent tumor growth inhibition .
Drug Development
Drug development: has benefited from JNJ-38877605’s strong preclinical properties, including its selectivity and oral bioavailability . The compound’s favorable profile and unique selectivity for Met have made it a candidate for further clinical evaluation .
Molecular Biology
In molecular biology , JNJ-38877605 has been used to study the Met/HGF axis and its role in tumorigenesis . The drug’s ability to inhibit Met-driven phenotypes like cell motility, invasion, and proliferation provides insights into the molecular pathways involved in cancer progression .
Pharmacology
From a pharmacological perspective, JNJ-38877605’s mechanism of action as a c-Met inhibitor has been elucidated, contributing to the understanding of how targeted therapies can be developed for cancer treatment . Its pharmacokinetic profile has been characterized, showing excellent oral bioavailability .
Toxicology
Lastly, in toxicology , JNJ-38877605 has been studied for its safety profile. Notably, renal toxicity was observed in clinical trials, which was not predicted by preclinical animal models . This has provided valuable information on species-specific drug metabolism and toxicity, which is crucial for the safe development of new drugs .
Wirkmechanismus
Target of Action
JNJ-38877605 is a potent and selective inhibitor of the Met receptor tyrosine kinase . The Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), have been implicated in the development and progression of several human cancers .
Mode of Action
JNJ-38877605 acts as an ATP-competitive inhibitor of the catalytic activity of Met kinase . It exhibits a 600-fold selectivity for Met compared with a panel of 250 diverse tyrosine and serine-threonine kinases . This unique binding mode leads to selectivity and inhibits Met phosphorylation .
Biochemical Pathways
JNJ-38877605 inhibits all known HGF-stimulated or constitutively activated downstream mediators of the Met kinase pathway . This inhibition affects various Met-driven phenotypes such as cell motility, invasion, cell proliferation (exclusively in Met amplified cells), and/or morphology of a variety of tumor cells .
Pharmacokinetics
It has been observed to inhibit met phosphorylation in tumor xenografts for up to 16 hours following a single oral dose . It also showed excellent oral bioavailability approaching 100% in all species examined .
Result of Action
JNJ-38877605 has substantial pre-clinical antitumor activity . It was observed to induce significant tumor regression in large well-established MET gene amplified gastric cancer models and in Met pathway activated (autocrine or paracrine) models . Significant growth inhibition was achieved when dosing JNJ-38877605 at maximum tolerated dose (MTD) and lower doses .
Action Environment
The activity of JNJ-38877605 can be influenced by the differential expression of the c-Met/HGF axis and epithelial-mesenchymal transition (EMT)-related gene markers between primary colorectal carcinomas and liver metastases in primary tissue . .
Zukünftige Richtungen
JNJ-38877605 has substantial pre-clinical antitumor activity and has been selected for clinical evaluation . It is currently in Phase I clinical trials . It has been observed to induce significant tumor regression in large, well-established MET gene amplified gastric cancer models and in Met pathway-activated (autocrine or paracrine) models .
Eigenschaften
IUPAC Name |
6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWCBEOAFGHNNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677253 | |
Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Jnj-38877605 | |
CAS RN |
943540-75-8 | |
Record name | 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943540-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JNJ-38877605 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-38877605 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13113 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ-38877605 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15UDG410PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.